(2,6-二氯苯基)乙醛

描述

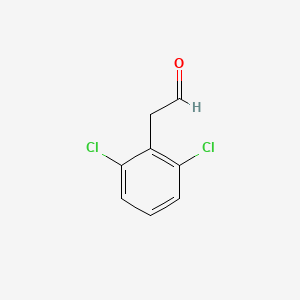

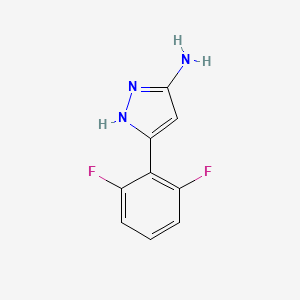

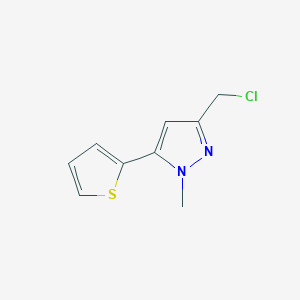

“(2,6-Dichlorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is a derivative of acetaldehyde, which is a highly reactive compound that causes various forms of damage to DNA .

Synthesis Analysis

The synthesis of compounds related to “(2,6-Dichlorophenyl)acetaldehyde” has been reported in the literature . For example, a compound named “(2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one” was synthesized by dissolving 4-methoxy acetophenone and 2, 6-dichlorobenzaldehyde in ethanol, and then adding KOH .

Molecular Structure Analysis

The molecular structure of “(2,6-Dichlorophenyl)acetaldehyde” can be represented by the InChI code 1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

科学研究应用

分子机制和致癌作用

(2,6-二氯苯基)乙醛作为乙醛的一种形式,已被研究其对 DNA 的影响和潜在致癌性。研究表明,乙醛会形成各种类型的 DNA 损伤,例如 DNA 加合物、单链和双链断裂以及 DNA 交联。这些损伤与突变和致癌有关,特别是由于饮酒导致的上消化道和食道。这在具有 ALDH2 多态性的个体中尤为重要,这些多态性与鳞状细胞癌风险较高有关 (Mizumoto 等人,2017 年).

环境和食品分析

乙醛已在各种环境和食品样品中被检测和定量。一项研究开发了一种有效的方法来测定食品基质中的乙醛含量。在白葡萄酒和速溶咖啡中发现了最高的乙醛含量 (Jeong 等人,2015 年).

化学工业应用

在化学工业中,乙醛与水混合使用,形成低聚物。一项研究对这些混合物中的化学平衡进行了全面分析,这对于理解和优化工业过程至关重要 (Scheithauer 等人,2015 年).

燃烧和空气污染研究

作为烃和含氧燃料燃烧的关键中间体,乙醛的燃烧特性已经得到探索。了解其燃烧可以帮助制定减少排放和改善空气质量的策略 (Tao 等人,2017 年).

DNA 加合物形成和诱变性

乙醛与 DNA 形成稳定和不稳定的加合物,这可能导致其诱变和致癌特性。研究确定了几种类型的乙醛 DNA 加合物,包括链间交联,这对于了解其诱变和致癌作用的机制至关重要 (Wang 等人,2000 年).

发酵和葡萄酒生产

乙醛在发酵过程中起着重要作用,特别是在葡萄酒生产中。它作为酿酒酵母酒精发酵中的末端电子受体,并影响乙醇的产量、稳定性和毒性。葡萄品种、温度和营养添加等因素显着影响发酵过程中的乙醛动力学 (Jackowetz 等人,2011 年).

光催化应用

乙醛已被用于光催化应用中,用于环境清洁。一项研究表明,在光照射下,乙醛在 Pd/WO3 光催化剂上完全氧化为 CO2,显示出空气净化的潜力 (Arai 等人,2008 年).

合成和化学反应

研究已经探索了乙缩醛与各种化合物的反应,提供了对所涉及的机制和中间体的见解。这些知识对于开发有效的混合乙缩醛形成方法和其他合成应用至关重要 (Fujioka 等人,2006 年).

属性

IUPAC Name |

2-(2,6-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJCWAGQXDWRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorophenyl)acetaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)